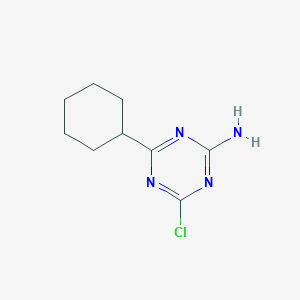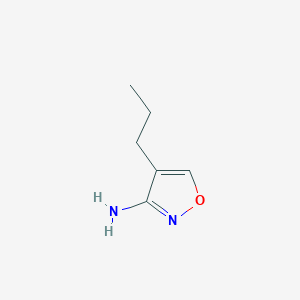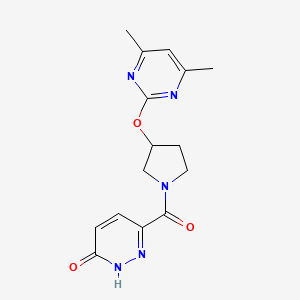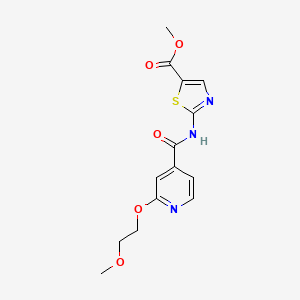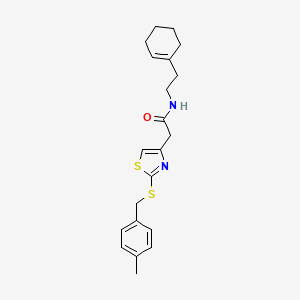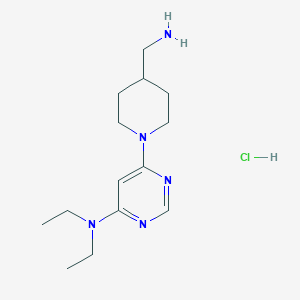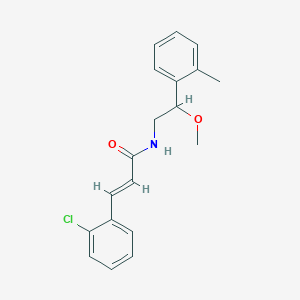![molecular formula C14H16N4O3 B2800414 Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941943-56-2](/img/structure/B2800414.png)
Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research in the field of organic chemistry has led to the development of numerous heterocyclic compounds that exhibit promising biological activities. One such example is the synthesis of structural analogs to antituberculous agents. For instance, a study by Titova et al. (2019) elaborated on the synthesis of structural analogs of a promising antituberculous agent by three-component condensations involving various aromatic or hetaromatic aldehydes. These compounds were evaluated for tuberculostatic activity, illustrating the potential of Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate analogs in medical research (Titova et al., 2019).
Biological Activity Assessment
The exploration of new compounds for biological activities is a crucial aspect of pharmaceutical research. Gomha et al. (2017) synthesized a novel compound related to this compound and assessed its antitumor activities against human lung and hepatocellular carcinoma cell lines. This study demonstrated the potential of such compounds in cancer therapy, indicating a high potency compared with standard antitumor drugs (Gomha et al., 2017).
Synthetic Methodology Development
The development of efficient and regioselective synthesis methods for heterocyclic compounds is fundamental to advancing pharmaceutical research. Massari et al. (2017) reported on the regioselective synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, highlighting the versatility of this compound and its derivatives in generating biologically active compounds. This study emphasizes the importance of developing novel synthesis pathways for the preparation of compounds with potential therapeutic applications (Massari et al., 2017).
Molecular Docking and Theoretical Analyses
Theoretical studies, including molecular docking and DFT/B3LYP analyses, provide insights into the interaction mechanisms and potential biological activities of new compounds. Sert et al. (2020) conducted a comprehensive study on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, focusing on its synthesis, spectral analysis, and molecular docking studies against the c-MET protein. This research demonstrates the potential of such compounds in the treatment of cancer, supported by their promising binding energy and ability to adhere to the active sites of proteins (Sert et al., 2020).
Mechanism of Action
Target of Action
The compound primarily targets neurodegenerative diseases, ischemic stroke, and traumatic brain injury . It has been found to have promising neuroprotective and anti-neuroinflammatory properties . The compound interacts with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound exhibits its neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound’s mechanism of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that the compound affects these biochemical pathways and their downstream effects, contributing to its neuroprotective and anti-inflammatory properties.
Result of Action
The result of the compound’s action is a significant anti-neuroinflammatory effect through the inhibition of NO and TNF-α production . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-4-9-11(13(19)20-3)12(10-6-5-8(2)21-10)18-14(17-9)15-7-16-18/h5-7,12H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLVUXPJKOYKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(O3)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

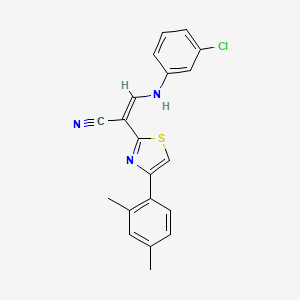
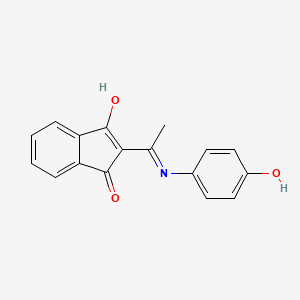
![2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole](/img/structure/B2800334.png)
![3,4,5-triethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2800338.png)
